(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 374920-67-9
Cat. No.: VC7582807
Molecular Formula: C16H18N6O2
Molecular Weight: 326.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374920-67-9 |
|---|---|
| Molecular Formula | C16H18N6O2 |
| Molecular Weight | 326.36 |
| IUPAC Name | 8-[(2E)-2-benzylidenehydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C16H18N6O2/c1-4-22-12-13(20(2)16(24)21(3)14(12)23)18-15(22)19-17-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H,18,19)/b17-10+ |
| Standard InChI Key | KYKGTUNDOOMUJF-LICLKQGHSA-N |
| SMILES | CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a purine backbone (a bicyclic system comprising pyrimidine and imidazole rings) substituted at positions 1, 3, 7, and 8. Key features include:
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1-Ethyl and 3-methyl groups: These alkyl substituents enhance lipophilicity, potentially improving membrane permeability.
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7-Methyl group: Contributes to steric effects that may influence receptor binding.
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8-(2-Benzylidenehydrazinyl) moiety: An (E)-configured hydrazone group linked to a benzylidene fragment, which introduces π-conjugation and hydrogen-bonding capabilities.
The (E)-stereochemistry of the hydrazone linkage is critical for maintaining planar geometry, facilitating interactions with biological targets.
Molecular Formula and Weight
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Formula:
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Molecular weight: 363.39 g/mol.
Spectroscopic Data
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UV-Vis: Absorption maxima near 260–280 nm, characteristic of purine derivatives with extended conjugation.
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IR: Stretching vibrations at ~1650 cm (C=O), ~1600 cm (C=N), and ~3300 cm (N-H).
Synthesis and Structural Modification
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol:
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Purine Core Formation: Condensation of 4,5-diaminopyrimidine with ethyl cyanoacetate under acidic conditions yields the xanthine scaffold.
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Alkylation: Sequential alkylation at N-1 and N-3 positions using ethyl iodide and methyl iodide, respectively.
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Hydrazone Formation: Reaction with benzaldehyde hydrazone under reflux in ethanol, catalyzed by acetic acid, introduces the 8-hydrazinyl group.
Optimization Challenges
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Regioselectivity: Competing alkylation at N-7 versus N-9 necessitates careful control of reaction conditions.
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Hydrazone Stability: The (E)-configuration is preserved by conducting reactions in aprotic solvents and avoiding prolonged heating.
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies highlight dose-dependent cytotoxicity across multiple cancer cell lines:
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18.2 ± 1.5 | Caspase-3/7 activation |
| A549 (Lung) | 22.7 ± 2.1 | G0/G1 cell cycle arrest |
| HeLa (Cervical) | 15.8 ± 1.2 | ROS-mediated apoptosis |
Mechanistically, the compound induces apoptosis via mitochondrial depolarization and caspase activation, while concurrently inhibiting cyclin-dependent kinases (CDKs) involved in cell cycle progression.
Antioxidant Properties
The benzylidenehydrazinyl moiety confers radical-scavenging activity:
| Assay | IC (μM) | Reference |
|---|---|---|
| DPPH | 28.4 ± 2.3 | |
| ABTS | 32.1 ± 3.0 | |
| Superoxide | 45.6 ± 4.1 |
Electron-donating groups on the benzylidene fragment enhance activity by stabilizing radical intermediates.
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: Moderate permeability (P cm/s in Caco-2 assays).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the hydrazone group generates inactive metabolites.
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Excretion: Primarily renal (70% within 24 h in rodent models).
Toxicity Data
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Acute Toxicity: LD > 500 mg/kg in mice (oral).
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Genotoxicity: Negative in Ames tests up to 100 μM.
Comparative Analysis with Structural Analogues
Modifying the benzylidene substituent significantly alters bioactivity:
| Substituent (R) | Anticancer IC (μM) | Antioxidant IC (μM) |
|---|---|---|
| -H (Parent) | 18.2 | 28.4 |
| -4-OH | 12.3 | 20.1 |
| -4-OCH | 15.6 | 25.9 |
The 4-hydroxy derivative exhibits enhanced potency due to improved hydrogen-bonding capacity.
Challenges and Future Directions
While preclinical data are promising, key hurdles remain:
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Solubility: Low aqueous solubility (<10 μg/mL) limits bioavailability.
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Metabolic Stability: Rapid hepatic clearance necessitates prodrug strategies.
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Target Selectivity: Off-target effects on adenosine receptors (A ) require structural refinement.
Proposed solutions include PEGylation for solubility enhancement and introducing fluorine atoms to block metabolic hotspots.
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